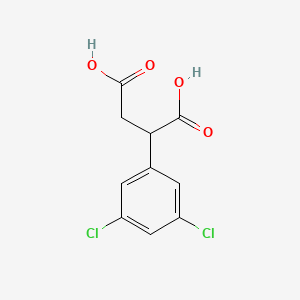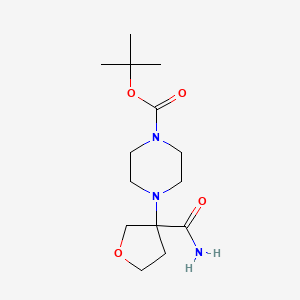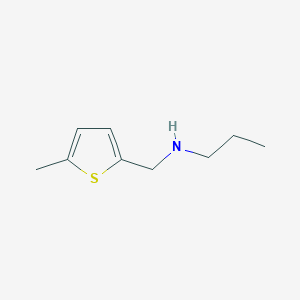
n-((5-Methylthiophen-2-yl)methyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-methylthiophen-2-yl)methylamine is an organic compound that belongs to the class of amines It is characterized by the presence of a thiophene ring substituted with a methyl group at the 5-position and a propylamine group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-methylthiophen-2-yl)methylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 5-methylthiophene, which can be obtained by methylation of thiophene.
Functional Group Introduction: The next step involves the introduction of a propylamine group at the 2-position of the thiophene ring. This can be achieved through a nucleophilic substitution reaction using a suitable amine source, such as propylamine, under basic conditions.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain (5-methylthiophen-2-yl)methylamine in high purity.
Industrial Production Methods
In an industrial setting, the production of (5-methylthiophen-2-yl)methylamine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
(5-methylthiophen-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and suitable electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and amine derivatives.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学研究应用
(5-methylthiophen-2-yl)methylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene derivatives with biological molecules.
Industry: Used in the production of specialty chemicals, polymers, and other materials with unique properties.
作用机制
The mechanism of action of (5-methylthiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The thiophene ring and amine group can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.
相似化合物的比较
(5-methylthiophen-2-yl)methylamine can be compared with other similar compounds such as:
(5-methylthiophen-2-yl)methylamine: Similar structure but with a methyl group instead of a propyl group.
(5-methylthiophen-2-yl)methylamine: Similar structure but with an ethyl group instead of a propyl group.
(5-methylthiophen-2-yl)methylamine: Similar structure but with a butyl group instead of a propyl group.
The uniqueness of (5-methylthiophen-2-yl)methylamine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C9H15NS |
|---|---|
分子量 |
169.29 g/mol |
IUPAC 名称 |
N-[(5-methylthiophen-2-yl)methyl]propan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-3-6-10-7-9-5-4-8(2)11-9/h4-5,10H,3,6-7H2,1-2H3 |
InChI 键 |
FFYHLBNIOBQQDK-UHFFFAOYSA-N |
规范 SMILES |
CCCNCC1=CC=C(S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


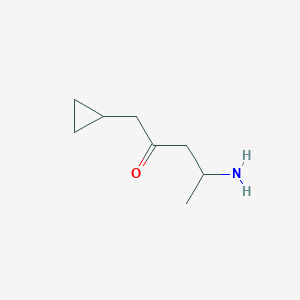
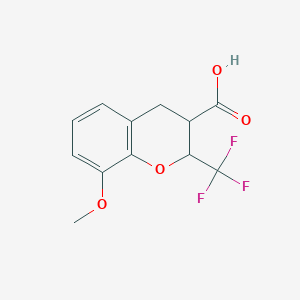

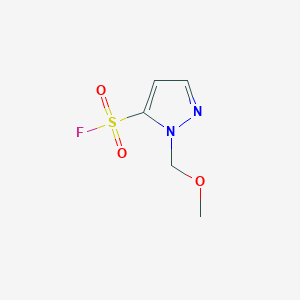
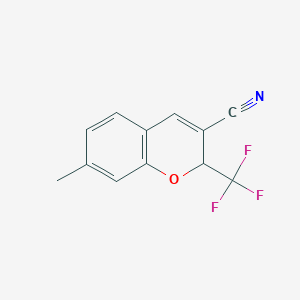
![1-(1-Methyl-1H-pyrazol-4-yl)-5-{[(propan-2-yl)amino]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B13225296.png)
![2-[5-Methyl-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B13225302.png)
![4-(hydrazinecarbonyl)-N-[3-(morpholin-4-yl)propyl]benzene-1-sulfonamide](/img/structure/B13225312.png)

![2-[2-(2,4-Difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13225331.png)
![1-[(3,5-Dimethylcyclohexyl)amino]-2-methylpropan-2-ol](/img/structure/B13225338.png)
![Tricyclo[5.2.1.0,2,6]decane-8-sulfonamide](/img/structure/B13225355.png)
